molecular formula C7H14BF3KNO2 B13528345 potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate

potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate

Cat. No.: B13528345
M. Wt: 251.10 g/mol
InChI Key: VCRGDEDMVZTKPK-UHFFFAOYSA-N
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Description

Potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate is a boron-containing carbamate compound characterized by a trifluoroboranuidylmethyl group and a methyl group attached to the nitrogen of the carbamate backbone. Such compounds are often intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or agrochemical development .

Properties

Molecular Formula

C7H14BF3KNO2

Molecular Weight

251.10 g/mol

IUPAC Name

potassium;trifluoro-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide

InChI

InChI=1S/C7H14BF3NO2.K/c1-7(2,3)14-6(13)12(4)5-8(9,10)11;/h5H2,1-4H3;/q-1;+1

InChI Key

VCRGDEDMVZTKPK-UHFFFAOYSA-N

Canonical SMILES

[B-](CN(C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate generally follows a two-part approach:

  • Step 1: Formation of the trifluoroborate salt
    The trifluoroborate group is introduced by converting a suitable boronic acid or boronate precursor into the corresponding trifluoroborate salt, typically by treatment with potassium fluoride or related fluorinating agents. This step is critical as it imparts the trifluoroborane functionality responsible for the compound’s reactivity in coupling reactions.

  • Step 2: Introduction of the tert-butyl N-methyl carbamate moiety
    The carbamate structure is incorporated through carbamoylation reactions, often involving tert-butyl carbamate derivatives and methylation steps on the nitrogen atom. The methylation can be achieved via alkylation reactions using methylating agents such as methyl sulfate under phase-transfer catalytic conditions.

Detailed Synthetic Routes

Route A: Boronic Acid to Trifluoroborate Conversion and Carbamate Assembly

Step Reactants & Conditions Description Yield & Notes
1 Boronic acid precursor + KF or related fluorinating agent Formation of potassium trifluoroborate salt High yield, typically quantitative
2 Potassium trifluoroborate + tert-butyl N-methyl carbamate precursor Coupling in inert solvent with base (e.g., K2CO3) and phase-transfer catalyst (e.g., tetrabutylammonium bromide) Reaction at -20°C to reflux, 10 min to 48 h, yields >90% reported

Route B: Phase-Transfer Catalyzed Alkylation

  • Starting from a tert-butyl carbamate intermediate bearing a hydroxymethyl group, methylation is performed using methyl sulfate in the presence of potassium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst.
  • The reaction is conducted in ethyl acetate solvent under controlled temperature (0 to 20 °C) with mechanical stirring.
  • Work-up involves aqueous extraction, acid-base washing, and crystallization to afford the product in yields ranging from 92% to 97%.

Reaction Conditions and Catalysts

Parameter Details
Solvents Ethyl acetate (E.A.), inert solvents like dichloromethane or toluene for coupling
Bases Potassium carbonate, potassium hydroxide, triethylamine, diisopropylethylamine
Catalysts Phase-transfer catalysts such as tetrabutylammonium bromide
Temperature Range From -20 °C up to solvent boiling point (typically 0–50 °C for alkylation)
Reaction Time 10 minutes to 48 hours depending on conditions and scale

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Temperature Yield (%) Notes
Trifluoroborate salt formation + carbamate coupling Boronic acid derivative KF, tert-butyl N-methyl carbamate Phase-transfer catalyst (e.g., tetrabutylammonium bromide) Ethyl acetate or inert solvent -20 °C to reflux >90 Versatile, scalable
Phase-transfer catalyzed methylation tert-butyl carbamate intermediate Methyl sulfate, KOH Tetrabutylammonium bromide Ethyl acetate 0–20 °C 92–97 High purity, efficient

Chemical Reactions Analysis

Types of Reactions

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized carbamate derivatives .

Scientific Research Applications

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate with structurally analogous compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Applications
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate 926280-83-3 C₇H₁₄BF₃KNO₂ 251.10 Ethyl-linked trifluoroboranuidyl group Agrochemical intermediates, fine chemicals
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate 1577289-26-9 C₈H₁₆BF₃KNO₂ 265.13 Propyl-linked trifluoroboranuidyl group Suzuki-Miyaura coupling precursors
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate 1430219-73-0 Not provided Not provided Benzyl substituent on nitrogen Pharmaceutical intermediates
Ethiofencarb (for functional comparison) 29973-13-5 C₁₁H₁₅NO₂S 225.30 Thiomethylphenyl-N-methylcarbamate Insecticide

Key Comparative Analysis

Structural Differences :

  • The target compound features a methyl group and a trifluoroboranuidylmethyl group on the nitrogen, whereas analogs like 926280-83-3 and 1577289-26-9 have ethyl or propyl chains linking the boron group. Longer alkyl chains (e.g., propyl in 1577289-26-9) increase molecular weight and may enhance lipophilicity, affecting solubility and reactivity .
  • Substituents on nitrogen (e.g., benzyl in 1430219-73-0) alter steric and electronic profiles, influencing applications. Benzyl groups might prioritize pharmaceutical uses over agrochemical ones .

Synthesis and Stability: The tert-butyl carbamate group in all listed compounds acts as a protective group, likely requiring acidic or thermal conditions for deprotection. The trifluoroboranuidyl group’s stability under these conditions remains unquantified but is critical for boron-mediated reactions . Ethiofencarb, a non-boron carbamate pesticide, highlights how structural variations (e.g., sulfur vs. boron) dictate biological activity and environmental persistence .

Applications :

  • Agrochemicals : Compounds like 926280-83-3 are labeled as intermediates for herbicides or insecticides, similar to ethiolate (CAS 2941-55-1), a herbicide parent compound .
  • Medicinal Chemistry : The benzyl variant (1430219-73-0) may serve in drug synthesis, leveraging boron’s role in kinase inhibition or proteolysis-targeting chimeras (PROTACs) .

Data Limitations :

  • Physical properties (melting point, solubility) for the target compound are absent in the evidence. Data for analogs (e.g., 1577289-26-9’s molecular weight of 265.13) suggest trends but require experimental validation .

Research Findings and Implications

  • Reactivity: The trifluoroboranuidyl group’s electron-withdrawing nature may enhance electrophilic reactivity compared to non-boron carbamates like ethiofencarb. This could enable novel reaction pathways in cross-coupling or fluorination .
  • Toxicity : While ethiofencarb’s carbamate structure is associated with acetylcholinesterase inhibition, boron-containing analogs might exhibit reduced mammalian toxicity due to differing metabolic pathways .
  • Commercial Viability : The ethyl-linked compound (926280-83-3) is marketed in small quantities (1g–25g) as a fine chemical, suggesting niche applications .

Biological Activity

Potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate, a compound with the molecular formula C7H14BF3KNO2C_7H_{14}BF_3KNO_2 and CAS number 926280-83-3, is of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate can be attributed to its interactions with various cellular pathways:

  • Immune Modulation : Studies indicate that this compound may influence immune cell functions, including the modulation of cytokine expression in T-cells and natural killer cells. It has been reported to impair the ability of these immune cells to induce apoptosis in tumor cells, thereby contributing to local immunosuppression .
  • Tumor Angiogenesis : The compound may enhance endothelial cell motility and survival, increasing the expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
  • Cell Signaling Pathways : Research suggests that potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate may activate signaling pathways such as PI3K/AKT and MAPK, promoting tumor cell survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Immune ResponseImpaired T-cell activation and cytokine production
Tumor GrowthEnhanced survival and proliferation of cancer cells
AngiogenesisIncreased VEGF expression and endothelial cell survival
NeurotoxicityPotential effects on dopaminergic neurons

Case Studies

  • Neurotoxic Effects : A study using SHSY-5Y cells demonstrated that exposure to carbamate derivatives, including potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate, could disrupt normal dopaminergic function. This raises concerns about potential neurotoxic effects associated with exposure to this compound .
  • Hepatic Metabolism : Research involving methomyl, a related carbamate, indicated that exposure could lead to hepatic steatosis in animal models. This suggests a possible metabolic disruption when exposed to similar compounds like potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate .
  • Cancer Treatment Potential : The compound has been studied for its potential use in cancer therapy by modulating immune responses. In vitro studies indicated that it could enhance the efficacy of existing treatments by reactivating immune responses against tumors .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of potassium tert-butyl N-methyl-N-[(trifluoroboranuidyl)methyl]carbamate?

  • Methodological Answer : Optimization should follow a structured Design of Experiments (DoE) approach. Key parameters include reaction temperature (e.g., 0–25°C for carbamate stability), solvent polarity (e.g., THF or DCM for solubility), and stoichiometry of the trifluoroborane reagent. Use fractional factorial designs to minimize trials while assessing interactions between variables. Monitor reaction progress via <sup>19</sup>F NMR to track boron incorporation . Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, followed by recrystallization in tert-butyl methyl ether to enhance purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify tert-butyl and methyl substituents. The trifluoroboranuidyl group is confirmed via <sup>19</sup>F NMR (δ ~ -140 ppm) and <sup>11</sup>B NMR (quadrupolar splitting).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+K]<sup>+</sup> ion).
  • X-ray Crystallography : For solid-state structure validation, grow crystals in anhydrous diethyl ether at -20°C .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in the carbamate group) or solvent-dependent shifts. Solutions include:

  • Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and -40°C.
  • DFT Calculations : Compare experimental <sup>13</sup>C chemical shifts with computed values (B3LYP/6-31G* level) to identify discrepancies.
  • Heteronuclear Correlation (HETCOR) Experiments : Resolve overlapping signals in crowded spectra .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the leaving-group propensity of the trifluoroboranuidyl moiety in polar aprotic solvents (e.g., DMF).
  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution at the boron center.
  • Solvent Effect Modeling : Use COSMO-RS to predict solvation free energies and optimize reaction media .

Q. How to design experiments investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) for HPLC-UV analysis (C18 column, 220 nm detection).
  • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to extrapolate shelf-life.
  • Mass Balance Validation : Confirm decomposition products (e.g., tert-butylamine, boronic acids) via LC-MS .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Thermal Hazard Assessment : Perform DSC/TGA to identify exothermic decomposition thresholds.
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate formation.
  • Solvent Swap Protocols : Replace low-boiling solvents (e.g., diethyl ether) with 2-MeTHF for safer distillation .

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